molecular formula C18H19N5O3S B2505233 N-(2-呋喃基甲基)-3-(5-氧代-4-丙基-4,5-二氢噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-1-基)丙酰胺 CAS No. 1223853-56-2

N-(2-呋喃基甲基)-3-(5-氧代-4-丙基-4,5-二氢噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-1-基)丙酰胺

货号 B2505233
CAS 编号: 1223853-56-2
分子量: 385.44
InChI 键: CFFJISYJHOTWET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic structure that is part of a broader class of compounds known for their potential as human A(3) (hA(3)) adenosine receptor antagonists. These compounds are of significant interest due to their selectivity and pharmacological profile, which makes them candidates for therapeutic applications. The significance of the 2-furyl ring and its substitution with aryl groups has been explored to enhance the selectivity and overcome metabolic issues associated with the furan ring .

Synthesis Analysis

The synthesis of related pyrazolo-triazolo-pyrimidines involves the substitution of the C(2)-furyl ring with an aryl group, which has been shown to enhance the pharmacological profile and selectivity of these compounds. The most potent derivatives in this series exhibit low nanomolar affinity for the hA(3) receptor, with one particular compound demonstrating a K(i) of 0.108 nM and excellent selectivity over other adenosine receptor subtypes . This suggests that the synthesis strategy focusing on ring substitution is effective in improving the desired properties of these compounds.

Molecular Structure Analysis

The molecular structure of these compounds, particularly the pyrazolo-triazolo-pyrimidines, has been investigated through receptor-driven molecular modeling. This approach is based on a model of the A(3) receptor derived from the crystallographic structure of the human A(2A) receptor. The modeling supports the experimental binding data and helps to justify the observed selectivity against other receptor subtypes. The presence of the aryl group in place of the C(2)-furyl ring is a key factor in the enhanced selectivity .

Chemical Reactions Analysis

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine, have been studied for their chemical reactions, including alkylation at the N(3)-position and the generation of ylides. These ylides can undergo thermolysis to yield 2-cyanamido-pyrimidines or, in the case of N(3)-phenylacyliminium salts, can lead to ring transformation reactions producing various heterocyclic structures such as oxazolones and imidazol-2-ylpyrimidines. The reaction mechanisms for these transformations have been discussed, providing insight into the chemical behavior of triazolo-pyrimidine derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to have high affinity and selectivity for the hA(3) receptor, which is a desirable trait for potential therapeutic agents. The stability and reactivity of the compound can be inferred from the synthesis and reaction analysis, indicating that the compound is amenable to chemical modifications that could further enhance its pharmacological profile .

科学研究应用

抗肿瘤活性

与“N-(2-呋喃基甲基)-3-(5-氧代-4-丙基-4,5-二氢噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-1-基)丙酰胺”相关的化合物的合成和评估已证明具有显着的抗肿瘤活性。例如,具有噻吩并[2,3-e][1,2,3]三唑并[1,5-a]嘧啶核心的化合物对一组 60 个人类肿瘤细胞系表现出强烈的抗增殖活性,在纳摩尔浓度下,突出了它们作为抗癌剂的潜力 (劳里亚等人,2013)。此外,包括通过相关结构修饰合成的化合物的新系列显示出有希望的抗肿瘤活性,表明结构变异在增强治疗潜力中的重要性 (阿卜杜勒哈米德等人,2016)

抗菌活性

研究还探讨了同一类别中化合物的抗菌特性,表明了超出肿瘤学的潜在应用。例如,某些衍生物对一系列革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌活性,表明这些化合物可以开发为新的抗菌剂 (Prakash 等人,2007)。这突出了与“N-(2-呋喃基甲基)-3-(5-氧代-4-丙基-4,5-二氢噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-1-基)丙酰胺”相关的化合物的广泛生物活性。

结构和合成研究

已经投入大量精力用于相关化合物的结构阐明和合成策略,这对于了解其作用机制和提高其生物活性至关重要。合成创新,例如开发新的合成路线或发现新的反应,有助于扩展该化合物类别及其在医学和生物学中的潜在应用。研究详细阐述了这些化合物的有效合成方法和表征,为进一步的研究和开发提供了基础知识 (Lahmidi 等人,2019)

属性

IUPAC Name

N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFJISYJHOTWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。